molecular formula C6H4F5N3S B3031064 5-(Pentafluorosulfanyl)-1H-benzotriazole CAS No. 1379803-64-1

5-(Pentafluorosulfanyl)-1H-benzotriazole

Cat. No.: B3031064
CAS No.: 1379803-64-1
M. Wt: 245.18
InChI Key: XQJPVKFJVHRARI-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)-1H-benzotriazole is a compound that has garnered interest due to its unique structural and physicochemical properties. The pentafluorosulfanyl group (SF5) is known for its high electronegativity, chemical stability, and lipophilicity, making it a valuable moiety in various chemical applications

Biochemical Analysis

Biochemical Properties

The pentafluorosulfanyl group in 5-(Pentafluorosulfanyl)-1H-benzotriazole has been found to interact with various biomolecules. It displays high electronegativity, which can influence the nature of its interactions with enzymes and proteins

Cellular Effects

It has been reported that compounds with pentafluorosulfanyl groups can influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that the pentafluorosulfanyl group can participate in various chemical reactions due to its high electronegativity This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of diaryldisulfides using elemental fluorine or other fluorinating agents such as xenon difluoride . This method, while effective, often requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of pentafluorosulfanyl-containing compounds often involves batch or flow fluorination processes. These methods are optimized for scalability and efficiency, ensuring consistent product quality . The use of advanced fluorinating agents and catalysts can further enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Pentafluorosulfanyl)-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound typically yields nitro-substituted derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-(Pentafluorosulfanyl)-1H-benzotriazole is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: The compound’s high lipophilicity and chemical stability make it an attractive candidate for drug development. It has been explored as a potential scaffold for designing new pharmaceuticals with improved biological activity and pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, particularly insecticides and herbicides. Its stability and effectiveness in various environmental conditions make it a valuable component in crop protection agents .

Comparison with Similar Compounds

Uniqueness: 5-(Pentafluorosulfanyl)-1H-benzotriazole stands out due to its combination of high electronegativity, chemical stability, and lipophilicity. These properties make it particularly useful in applications where other fluorinated analogues may fall short, such as in the development of highly stable and effective pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2H-benzotriazol-5-yl(pentafluoro)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)4-1-2-5-6(3-4)13-14-12-5/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPVKFJVHRARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245301
Record name (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379803-64-1
Record name (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379803-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1379803-64-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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